Mirk-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mirk-IN-1 es un potente inhibidor de la familia de cinasas reguladas por tirosina-fosforilación de doble especificidad, que se dirige específicamente a Dyrk1B y Dyrk1A. Este compuesto ha mostrado una gran promesa en la investigación del cáncer debido a su capacidad para inhibir las cinasas que se sobreexpresan en varios tumores .

Métodos De Preparación

La síntesis de Mirk-IN-1 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar las reacciones. Los métodos de producción industrial se centran en optimizar estas reacciones para lograr altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Mirk-IN-1 experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Case Study 1: Pancreatic Cancer

In a study examining the effects of Mirk-IN-1 on Panc1 pancreatic cancer cells, researchers found that the combination of this compound with mTOR inhibitors like RAD001 significantly reduced cell viability. The study demonstrated that low concentrations of this compound (1–1.5 µM) enhanced the toxicity of RAD001, leading to a 60% reduction in cell numbers compared to either treatment alone. This suggests that this compound can potentiate the effects of existing therapies by targeting survival pathways in cancer cells .

Case Study 2: Ovarian Cancer

Another study focused on TOV21G ovarian cancer cells revealed that depletion or inhibition of Mirk kinase resulted in increased apoptosis during serum starvation. The findings indicated that Mirk plays a pivotal role in maintaining cell viability under stress conditions, highlighting its potential as a therapeutic target in ovarian cancers .

Case Study 3: Colon Carcinoma

Research involving HD6 colon carcinoma cells demonstrated that inhibition of Mirk led to significant changes in cell cycle dynamics. The study reported that when Mirk was inhibited, there was a marked increase in the percentage of cells entering the G0 phase, indicating a shift towards quiescence or cell death rather than proliferation .

Potential Therapeutic Applications

The implications of targeting Mirk with compounds like this compound extend beyond enhancing existing therapies. Potential applications include:

- Combination Therapies : Utilizing this compound alongside conventional chemotherapies or targeted therapies to improve efficacy.

- Personalized Medicine : Identifying patient-specific tumor profiles that exhibit reliance on Mirk for survival could guide tailored therapeutic strategies.

- Development of New Inhibitors : Further research into structurally similar compounds may yield new inhibitors with improved potency and selectivity.

Mecanismo De Acción

El mecanismo de acción de Mirk-IN-1 implica la inhibición de las cinasas Dyrk1B y Dyrk1A. Estas cinasas juegan un papel crucial en la regulación del ciclo celular y la apoptosis. Al inhibir estas cinasas, this compound interrumpe las vías de señalización que promueven el crecimiento y la supervivencia tumoral. Los objetivos moleculares de this compound incluyen los sitios de unión al ATP de Dyrk1B y Dyrk1A, que son esenciales para su actividad de cinasa .

Comparación Con Compuestos Similares

Mirk-IN-1 es único en comparación con otros inhibidores de la cinasa debido a su alta especificidad y potencia hacia Dyrk1B y Dyrk1A. Compuestos similares incluyen otros inhibidores de Dyrk como AZ191 y Chembridge_ID 7768949, que también se dirigen a los sitios de unión al ATP de estas cinasas. this compound ha mostrado una eficacia superior en la inhibición de Dyrk1B y Dyrk1A, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Actividad Biológica

Mirk-IN-1, a selective inhibitor of the Mirk/Dyrk1B kinase, has garnered attention due to its potential therapeutic implications in various cancers. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cell survival, and its role in cancer treatment based on diverse research findings.

Overview of Mirk/Dyrk1B

Mirk (also known as Dyrk1B) is a serine/threonine kinase that plays a crucial role in cell survival, particularly in cancer cells. It is often overexpressed in various malignancies, including pancreatic and lung cancers, where it contributes to oncogenic signaling pathways and resistance to apoptosis . Mirk's biological functions include mediating cell survival by regulating apoptotic pathways and influencing cellular responses to stress.

This compound acts primarily by inhibiting the kinase activity of Mirk. This inhibition leads to several downstream effects:

- Induction of Apoptosis : Studies have shown that knockdown or inhibition of Mirk results in increased apoptosis in cancer cells. For example, Mirk knockdown in pancreatic cancer cells has been linked to enhanced sensitivity to chemotherapeutics like gemcitabine, suggesting that Mirk plays a protective role against drug-induced apoptosis .

- Regulation of Reactive Oxygen Species (ROS) : Mirk has been implicated in reducing oxidative stress within cells. Inhibition of Mirk activity leads to an increase in ROS levels, which can trigger apoptotic pathways. This effect has been observed in both cancer cells and differentiating myoblasts .

1. Pancreatic Cancer

A study highlighted that Mirk is overexpressed in pancreatic ductal adenocarcinoma (PDAC), with 89% of cases showing detectable levels. The knockdown of Mirk resulted in a fourfold reduction in clonogenicity and increased apoptosis when combined with gemcitabine treatment .

| Study | Findings |

|---|---|

| 89% expression in PDAC; knockdown reduced clonogenicity by 4x | |

| Enhanced apoptosis with gemcitabine upon Mirk inhibition |

2. Lung Cancer

In non-small cell lung cancer (NSCLC), Mirk was found to be overexpressed in nearly 90% of tumor specimens. Knockdown experiments demonstrated a significant decrease in colony formation and delayed tumor growth in mouse models, indicating that Mirk is vital for NSCLC cell survival .

3. Colon Cancer

Research indicates that Mirk regulates the exit from quiescence in colon cancer cells. Inhibition or depletion of Mirk led to increased ROS levels and subsequent cell death, further underscoring its role as a survival factor .

Propiedades

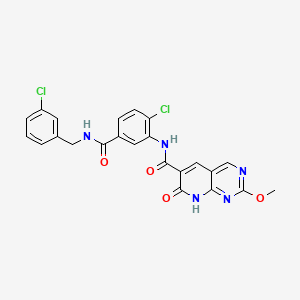

IUPAC Name |

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKBSRPVZZLCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Mirk/Dyrk1B kinase inhibition affect quiescent pancreatic cancer cells?

A1: Mirk/Dyrk1B kinase is found at elevated levels in quiescent (G0) pancreatic cancer cells. [, ] Inhibiting this kinase has been shown to impact these cells in several ways:

- Reduced Viability: Mirk/Dyrk1B helps maintain the viability of quiescent cells by reducing reactive oxygen species (ROS) levels. Inhibiting Mirk/Dyrk1B leads to increased ROS, ultimately decreasing the viability of these cells. []

- Escape from Quiescence: Inhibition can force some quiescent cells to re-enter the cell cycle, making them more susceptible to therapies like chemotherapy and radiation. []

- Increased Drug Sensitivity: Combining Mirk/Dyrk1B inhibition with standard treatments like gemcitabine and cisplatin has been shown to significantly increase tumor cell death. []

Q2: What is the mechanism by which Mirk/Dyrk1B kinase regulates ROS levels in quiescent pancreatic cancer cells?

A2: Mirk/Dyrk1B kinase increases the transcription of several antioxidant genes, including ferroxidase, superoxide dismutase 2 (SOD2), and SOD3. [] These enzymes are crucial for detoxifying ROS within the cell. By upregulating these genes, Mirk/Dyrk1B effectively lowers ROS levels, protecting the quiescent cells from damage and promoting their survival. [] Depleting Mirk/Dyrk1B, therefore, reduces the expression of these antioxidant genes, leading to an accumulation of ROS and subsequent cell damage. []

- Lents, N. H., et al. "Preclinical Development Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells." Molecular Cancer Therapeutics, vol. 10, no. 1, 2011, pp. 1–11., doi:10.1158/1535-7163.MCT-10-0593.

- Lents, N. H., et al. "Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species." Cancer Research, vol. 69, no. 8, 2009, pp. 3317–24., doi:10.1158/0008-5472.CAN-08-3322.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.